![molecular formula C21H26N2O3 B236756 4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)
4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, IBMPBD, and is a member of the benzamide family of compounds. IBMPBD has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of IBMPBD is complex and not fully understood. However, it is known to have an inhibitory effect on certain enzymes, including phosphodiesterases and tyrosine kinases. This inhibition can lead to changes in cellular signaling pathways and other biochemical processes.
Biochemical and Physiological Effects
IBMPBD has been found to have a range of biochemical and physiological effects. These effects include changes in cellular signaling pathways, alterations in gene expression, and changes in cellular morphology. IBMPBD has also been found to have an anti-inflammatory effect, making it a potential therapeutic agent for certain conditions.
实验室实验的优点和局限性
IBMPBD has several advantages as a tool for scientific research. It is a highly specific inhibitor of certain enzymes, making it useful for studying their function and regulation. IBMPBD is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also limitations to the use of IBMPBD in lab experiments. Its effects may be context-dependent, and it may not be effective in all systems or under all conditions.
未来方向
There are several potential future directions for research on IBMPBD. One area of interest is the development of new methods for synthesizing and purifying this compound. Another area of research is the identification of new targets for IBMPBD inhibition, which could lead to the development of new therapeutic agents. Finally, further studies are needed to fully understand the mechanisms of action and physiological effects of IBMPBD, which could have implications for a range of biological processes.
合成方法
The synthesis of IBMPBD is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-isobutoxyaniline and 4-morpholinecarboxylic acid in the presence of a catalyst. The resulting product is then purified through a series of steps, including recrystallization and chromatography.
科学研究应用
IBMPBD has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a tool for studying the mechanisms of action of various biological processes. IBMPBD has been found to have an inhibitory effect on certain enzymes, making it useful for studying their function and regulation.
属性
分子式 |
C21H26N2O3 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
4-(2-methylpropoxy)-N-(2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C21H26N2O3/c1-16(2)15-26-18-9-7-17(8-10-18)21(24)22-19-5-3-4-6-20(19)23-11-13-25-14-12-23/h3-10,16H,11-15H2,1-2H3,(H,22,24) |
InChI 键 |
GCCLFVRRMIYJSQ-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
规范 SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



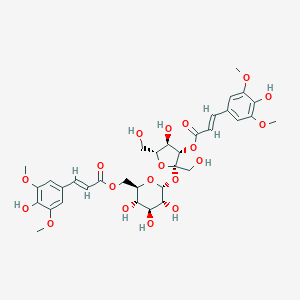
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)
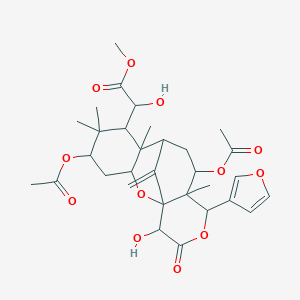
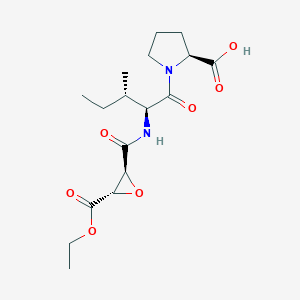

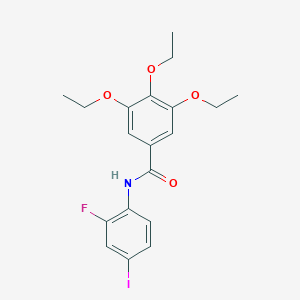
![Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate](/img/structure/B236698.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B236701.png)
![2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236702.png)
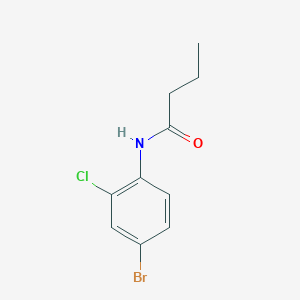
![N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236706.png)
![3-[3,5-Dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B236711.png)

![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)